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molecular formula C18H18N2 B8335125 (1-Methyl-3-azetidinyl)(diphenyl)acetonitrile

(1-Methyl-3-azetidinyl)(diphenyl)acetonitrile

Cat. No. B8335125
M. Wt: 262.3 g/mol
InChI Key: ZBRSCDGGKIPEDH-UHFFFAOYSA-N
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Patent
US04133881

Procedure details

A solution of 800 ml. of ethanol and 59 g. (0.13 mole) of α,α-diphenyl-α-[1-(1-phenylethyl)-3-azetidinyl]acetonitrile methobromide was treated with 7.12 g. (0.13 mole) of potassium hydroxide and 0.25 g. of 10% palladium on carbon. The mixture was shaken under initial hydrogen pressure of 45 p.s.i. at ambient temperature for 24 hours. The mixture was filtered and the filtrate concentrated. The residue was crystallized from isooctane to give 21.7 g. (64%) of product melting 112°-115° C.
Name
α,α-diphenyl-α-[1-(1-phenylethyl)-3-azetidinyl]acetonitrile
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
[Compound]
Name
45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:10]2[CH2:13][N:12]([CH:14](C3C=CC=CC=3)C)[CH2:11]2)[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+]>[Pd].C(O)C>[C:1]1([C:7]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([CH:10]2[CH2:13][N:12]([CH3:14])[CH2:11]2)[C:8]#[N:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
α,α-diphenyl-α-[1-(1-phenylethyl)-3-azetidinyl]acetonitrile
Quantity
0.13 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)(C1CN(C1)C(C)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0.13 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
45
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isooctane
CUSTOM
Type
CUSTOM
Details
to give 21.7 g
CUSTOM
Type
CUSTOM
Details
melting 112°-115° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(=CC=CC=C1)C(C#N)(C1CN(C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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